An In-depth Technical Guide to 1-Cyclohexyl-2-buten-1-ol
An In-depth Technical Guide to 1-Cyclohexyl-2-buten-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the chemical and physical properties, spectroscopic profile, synthesis, and reactivity of 1-Cyclohexyl-2-buten-1-ol. It is intended to serve as a foundational resource for professionals engaged in chemical research and development.
Core Chemical Properties and Identifiers
1-Cyclohexyl-2-buten-1-ol, a secondary allylic alcohol, is recognized for its utility as an intermediate in organic synthesis. Its structure, featuring a cyclohexyl ring and a butenyl chain with a hydroxyl group at the allylic position, provides a versatile scaffold for further chemical modifications.
Physical and Chemical Data Summary
The quantitative properties of 1-Cyclohexyl-2-buten-1-ol are summarized in the table below. Data is compiled from established chemical databases.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈O | [1][2][3] |
| Molecular Weight | 154.25 g/mol | [1][3] |
| IUPAC Name | (E)-1-cyclohexylbut-2-en-1-ol | [1] |
| CAS Number | 79605-62-2 (for c,t isomer) | [1][2] |
| 18736-82-8 (unspecified stereochem) | [1][3] | |
| Appearance | Colorless to pale yellow liquid (Predicted) | |
| Boiling Point | Not available | |
| Melting Point | Not available | [4] |
| Density | Not available | [4] |
| Solubility | Soluble in alcohol; insoluble in water (Predicted) | [5] |
| XLogP3 | 2.8 | [1] |
| Topological Polar Surface Area | 20.2 Ų | [1] |
| Heavy Atom Count | 11 | [1] |
| Complexity | 123 | [1] |
Spectroscopic Analysis
While complete, published spectra are not always readily available for specialized research chemicals, the expected spectroscopic features can be reliably predicted based on the molecular structure. Data is available in select databases for comparison.[1][2][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The proton on the carbon bearing the hydroxyl group (CH-OH) would appear as a multiplet. Vinylic protons on the C=C double bond would resonate in the downfield region (~5.4-5.6 ppm). The protons of the cyclohexyl ring would produce a complex series of multiplets in the upfield region, and the methyl group protons at the end of the butenyl chain would appear as a doublet.[7]
-
¹³C NMR: The carbon spectrum will display ten unique signals. The carbon attached to the hydroxyl group would be found in the 65-80 ppm range. The two sp² carbons of the double bond would appear between 120-140 ppm. The remaining signals would correspond to the carbons of the cyclohexyl ring and the terminal methyl group.[1][7]
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.[2]
-
O-H Stretch: A strong, broad absorption band is expected in the 3200-3600 cm⁻¹ region, characteristic of the alcohol hydroxyl group.[8]
-
C-H Stretch: Aliphatic C-H stretching vibrations from the cyclohexyl and alkyl parts of the molecule will appear just below 3000 cm⁻¹.
-
C=C Stretch: A medium-intensity peak around 1650-1670 cm⁻¹ corresponds to the carbon-carbon double bond.
-
C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region indicates the C-O single bond of the secondary alcohol.[8]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would reveal the molecular weight and fragmentation patterns.[2]
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 154) should be observable.
-
Key Fragments: Common fragmentation pathways for allylic alcohols include the loss of a water molecule (M-18), leading to a peak at m/z = 136. Alpha-cleavage (breaking the bond between the cyclohexyl ring and the carbinol carbon) is also a likely fragmentation route.[8]
Experimental Protocols
Synthesis via Grignard Reaction
A standard and effective method for synthesizing 1-Cyclohexyl-2-buten-1-ol is the reaction of a cyclohexyl Grignard reagent with an α,β-unsaturated aldehyde, such as crotonaldehyde. This protocol outlines a representative procedure.
Objective: To synthesize 1-Cyclohexyl-2-buten-1-ol via the 1,2-addition of cyclohexylmagnesium bromide to crotonaldehyde.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Bromocyclohexane
-
Crotonaldehyde ((E)-but-2-enal)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Iodine crystal (as initiator)
-
Standard flame-dried glassware for inert atmosphere reactions
Procedure:
-
Grignard Reagent Preparation:
-
Place magnesium turnings and a small crystal of iodine in a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Add a solution of bromocyclohexane in anhydrous diethyl ether dropwise from the funnel to initiate the reaction, evidenced by bubbling and the disappearance of the iodine color.
-
Once initiated, add the remaining bromocyclohexane solution at a rate that maintains a gentle reflux.
-
After complete addition, stir the mixture for an additional 30-60 minutes to ensure full formation of cyclohexylmagnesium bromide.
-
-
Reaction with Crotonaldehyde:
-
Cool the prepared Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of crotonaldehyde in anhydrous diethyl ether dropwise via the dropping funnel, maintaining the reaction temperature below 10 °C to favor 1,2-addition over 1,4-addition.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2-3 times).
-
Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude alcohol via vacuum distillation or flash column chromatography on silica gel.
-
Chemical Reactivity and Synthetic Pathways
As an allylic alcohol, 1-Cyclohexyl-2-buten-1-ol exhibits versatile reactivity, making it a valuable synthetic intermediate.[9]
-
Substitution Reactions: The hydroxyl group can be readily substituted. For example, reaction with HCl or HBr can convert it to the corresponding allylic halide.[9] The Mitsunobu reaction allows for stereochemical inversion of the alcohol by substituting the hydroxyl group with a nucleophile.[10]
-
Oxidation: The double bond can be epoxidized, often with high stereoselectivity directed by the neighboring hydroxyl group, particularly in metal-catalyzed systems (e.g., using vanadium-based catalysts).[11]
-
Amination: The alcohol can be directly converted to an allylic amine in the presence of specific catalysts, such as those based on iridium or palladium, which activate the C-O bond for nucleophilic attack.[12][13]
Logical Workflow: Synthesis of 1-Cyclohexyl-2-buten-1-ol
The following diagram illustrates the key steps in the synthesis of the target compound as described in the experimental protocol.
Caption: Workflow for the Grignard synthesis of 1-Cyclohexyl-2-buten-1-ol.
Applications in Research and Drug Development
1-Cyclohexyl-2-buten-1-ol is primarily utilized as a specialty chemical for research and as a building block in organic synthesis.[3] The combination of a lipophilic cyclohexyl group, a reactive allylic alcohol, and defined stereochemistry makes it a candidate for constructing more complex molecules, including potential pharmaceutical agents. At present, there is limited publicly available data on its specific biological activities or direct applications in drug development pipelines.
Safety and Hazard Information
Safe handling of 1-Cyclohexyl-2-buten-1-ol is critical. The compound is classified under the Globally Harmonized System (GHS) with the following hazards:[1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Precautions:
-
Work in a well-ventilated area or a chemical fume hood.[14]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15]
-
Avoid breathing vapors or mist.[16]
-
Keep away from heat, sparks, and open flames.[14]
-
Store in a tightly closed container in a cool, dry place.[16]
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[16]
References
- 1. 1-Cyclohexyl-2-buten-1-ol (c,t) | C10H18O | CID 5358342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Cyclohexyl-2-buten-1-ol (c,t) [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Allylic Alcohols | Research Starters | EBSCO Research [ebsco.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. rbnainfo.com [rbnainfo.com]
- 16. WERCS Studio - Application Error [assets.thermofisher.com]
